methyl 4-[10-acetyl-3-(furan-2-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Overview
Description
Methyl 4-[10-acetyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a furan ring, a dibenzodiazepine core, and a benzoate ester group
Preparation Methods
The synthesis of methyl 4-[10-acetyl-3-(furan-2-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can be achieved through a multi-step process involving several key reactions:
Formation of the Dibenzodiazepine Core: The dibenzodiazepine core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride and a furan derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 4-[10-acetyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Scientific Research Applications
Medicinal Chemistry:
Materials Science: The unique structure of this compound may allow it to be used as a building block for the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study the interactions of dibenzodiazepine derivatives with biological targets.
Mechanism of Action
The mechanism of action of methyl 4-[10-acetyl-3-(furan-2-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds include other dibenzodiazepine derivatives, such as clozapine and olanzapine, which are used as antipsychotic medications. Compared to these compounds, methyl 4-[10-acetyl-3-(furan-2-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has a unique furan ring and benzoate ester group, which may confer different chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[5-acetyl-9-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-16(30)29-22-7-4-3-6-20(22)28-21-14-19(24-8-5-13-34-24)15-23(31)25(21)26(29)17-9-11-18(12-10-17)27(32)33-2/h3-13,19,26,28H,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRXLZPSPKIVDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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